molecular formula C8H10N2O3 B12088230 Methyl 3-(5-formyl-1H-imidazol-1-yl)propanoate

Methyl 3-(5-formyl-1H-imidazol-1-yl)propanoate

Cat. No.: B12088230
M. Wt: 182.18 g/mol
InChI Key: PGPKTTNCCONVRK-UHFFFAOYSA-N
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Description

Methyl 3-(5-formyl-1H-imidazol-1-yl)propanoate is a high-purity chemical intermediate with the CAS Number 1823185-86-9 and a molecular formula of C 8 H 10 N 2 O 3 . It features a reactive formyl group on the imidazole ring, making it a versatile precursor for the synthesis of more complex molecules through condensation, nucleophilic addition, and cyclization reactions . This compound is classified as an imidazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery . Imidazole-based structures are recognized as privileged pharmacophores and are commonly investigated for their potential biological activities . The presence of both the formyl group and the ester functionality in this compound provides two distinct sites for chemical modification, allowing researchers to develop a wide array of compounds for various applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 3-(5-formylimidazol-1-yl)propanoate

InChI

InChI=1S/C8H10N2O3/c1-13-8(12)2-3-10-6-9-4-7(10)5-11/h4-6H,2-3H2,1H3

InChI Key

PGPKTTNCCONVRK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C=NC=C1C=O

Origin of Product

United States

Preparation Methods

Sequential N1-Alkylation and C5-Formylation

This method prioritizes alkylation before formylation to avoid handling unstable intermediates.

Procedure :

  • Alkylation of 1H-imidazole :

    • React 1H-imidazole with methyl 3-bromopropanoate in THF using K2CO3 as a base at reflux for 24 hours.

    • Yield : ~70% (similar to N-alkylation in patent CA2833394C).

  • Vilsmeier-Haack Formylation :

    • Treat methyl 3-(1H-imidazol-1-yl)propanoate with POCl3 and DMF at 0°C, then hydrolyze with NaOH.

    • Regioselectivity : The propanoate ester at N1 directs electrophilic substitution to C5 via resonance and steric effects.

    • Yield : ~30% (lower due to competing side reactions at C2 and C4).

Optimization :

  • Use of CuI catalyst to enhance C5 selectivity, improving yield to 45%.

Cyclocondensation Routes

De Novo Imidazole Ring Synthesis

Building the imidazole ring with pre-installed functional groups avoids post-modification challenges.

Procedure :

  • Condensation of glyoxal, ammonium acetate, and methyl 3-aminopropanoate :

    • Heat equimolar reagents in acetic acid at 100°C for 6 hours to form methyl 3-(imidazol-1-yl)propanoate.

  • Oxidative Formylation :

    • Treat intermediate with MnO2 in DCM to oxidize a hydroxymethyl group to formyl at C5.

    • Yield : ~50% overall (based on analogous cyclocondensation).

Advantages :

  • Avoids regioselectivity issues by embedding the formyl group during ring formation.

Transition Metal-Catalyzed Coupling

Palladium-Mediated Carbonylation

This method leverages metal catalysts to introduce the formyl group post-alkylation.

Procedure :

  • Alkylation : As described in Section 3.1.

  • Halogenation at C5 :

    • Brominate methyl 3-(1H-imidazol-1-yl)propanoate using NBS (N-bromosuccinimide) in CCl4.

  • Carbonylation :

    • React brominated derivative with CO (1 atm) and H2O in the presence of Pd(PPh3)4 and Et3N at 80°C.

    • Yield : ~60% (based on similar aryl bromides).

Mechanistic Insight :

  • Oxidative addition of Pd(0) to the C-Br bond, followed by CO insertion and reductive elimination yields the formyl group.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Direct AlkylationLithiation + Alkylation40–55%Minimal stepsLow intermediate stability
Tandem Alkylation-FormylationVilsmeier-Haack post-alkylation30–45%Avoids unstable intermediatesPoor regioselectivity
CyclocondensationRing synthesis + Oxidation50%Embedded functionalityMulti-step, moderate yield
Pd-Catalyzed CarbonylationBromination + Carbonylation60%High selectivityCostly catalysts, specialized setup

Chemical Reactions Analysis

    Oxidation: The formyl group can undergo oxidation to a carboxylic acid.

    Reduction: Reduction of the formyl group can yield the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

    Common Reagents: Reagents like sodium borohydride (for reduction), acetic anhydride (for esterification), and oxidizing agents (e.g., chromic acid) are commonly used.

    Major Products: The major products depend on the specific reaction conditions.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-(5-formyl-1H-imidazol-1-yl)propanoate and its derivatives have been investigated for their potential as pharmaceutical agents. The imidazole ring is a common motif in many biologically active compounds, particularly those targeting various enzymes and receptors.

Aldosterone Synthase Inhibition

One of the primary applications of this compound derivatives is their use as aldosterone synthase inhibitors. These compounds are being researched for treating conditions such as hypertension, congestive heart failure, and hyperaldosteronism. The inhibition of aldosterone synthase can help regulate blood pressure and fluid balance in patients suffering from these conditions .

Antimicrobial Activity

Research has shown that imidazole derivatives exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. The structure of the compound allows it to interact with microbial enzymes, potentially disrupting their function and leading to cell death .

Synthetic Applications

This compound serves as a valuable synthetic intermediate in organic chemistry. Its unique structure allows for further derivatization, which can lead to the synthesis of more complex molecules.

Synthesis of Novel Compounds

The compound can be utilized to create a variety of derivatives that may possess enhanced biological activities or novel properties. For instance, it can be reacted with different nucleophiles to yield various functionalized imidazole derivatives, which are useful in drug discovery and development .

Peptide Linker Development

In the context of developing fluorescent ligands for receptors, this compound can be incorporated into peptide linkers. This application is significant in the field of molecular imaging and diagnostics, where high-affinity ligands are required for effective targeting of specific biological markers .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in both medicinal and synthetic chemistry.

Case Study: Aldosterone Synthase Inhibitors

A study focused on synthesizing a series of N-benzyl imidazole derivatives, including this compound, demonstrated their effectiveness as selective aldosterone synthase inhibitors. This research provided insights into the structure-activity relationship (SAR), emphasizing how modifications to the imidazole ring can enhance inhibitory potency against aldosterone synthase .

Case Study: Antimicrobial Evaluation

Another study evaluated the antimicrobial activity of various imidazole derivatives against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant zones of inhibition, suggesting potential therapeutic applications in treating bacterial infections .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAldosterone Synthase Inhibitor
Antimicrobial ActivityEffective against Staphylococcus aureus
Synthetic ChemistryIntermediate for novel imidazole derivatives

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific biological target. Further research is needed to elucidate its effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the imidazole ring and side-chain modifications (Table 1):

Table 1: Structural Comparison of Imidazole-Based Esters

Compound Name Imidazole Substituent(s) Side Chain Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
Methyl 3-(5-formyl-1H-imidazol-1-yl)propanoate 5-formyl Methyl propanoate C₈H₁₀N₂O₃ 182.18 High electrophilicity (formyl group) N/A
Methyl 3-(5-methyl-1H-imidazol-4-yl)propanoate 5-methyl Methyl propanoate C₈H₁₂N₂O₂ 168.19 Intermediate in drug synthesis
Methyl 2-hydroxymethyl-1-[[...]imidazole-5-propanoate 2-hydroxymethyl, biphenyl-tetrazole Methyl propanoate C₂₂H₂₂N₆O₃ 418.45 Pharmacological evaluation (radioligand assays)
Methyl 3-[7-nitro-5-trifluoromethyl-1H-benzimidazol-2-yl]propanoate 7-nitro, 5-CF₃ (benzimidazole core) Methyl propanoate C₁₂H₁₀F₃N₃O₄ 317.22 Nitro/CF₃ groups enhance stability
Methyl 3-(2-phenyl-1H-imidazol-1-yl)propanoate 2-phenyl Methyl propanoate C₁₃H₁₄N₂O₂ 230.26 Aromatic interactions (phenyl group)

Physicochemical and Reactivity Trends

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The 5-formyl group in the target compound is strongly electron-withdrawing, likely increasing reactivity in cross-coupling or Schiff base formation compared to 5-methyl (electron-donating) analogs .
    • Nitro and CF₃ groups () further enhance stability and metabolic resistance, making them suitable for agrochemical or antimicrobial applications .
  • Hydroxymethyl and tetrazole moieties () enhance hydrogen-bonding capacity, critical for receptor-ligand interactions in drug design .

Biological Activity

Methyl 3-(5-formyl-1H-imidazol-1-yl)propanoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound contains an imidazole ring, a five-membered heterocyclic structure known for its diverse biological properties. The presence of the formyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of imidazole derivatives, including this compound, is primarily attributed to their ability to interact with various biological molecules. These interactions can involve:

  • Enzyme Inhibition : Compounds can inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding : They may bind to receptors, modulating signaling pathways.
  • Cellular Interference : They can disrupt cellular processes, leading to altered cell function or death.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. For example, a study highlighted the efficacy of imidazole derivatives against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Research indicates that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. A notable study demonstrated that certain imidazole compounds could inhibit the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy . This pathway's inhibition allows for enhanced immune response against tumors.

Anti-inflammatory Effects

Imidazole derivatives have also shown anti-inflammatory activity. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential therapeutic applications in conditions characterized by inflammation.

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
AntifungalInhibition of fungal growth
AnticancerInduction of apoptosis
Anti-inflammatoryReduction in cytokine production

Case Study 1: Anticancer Activity

In a study focused on the anticancer effects of imidazole derivatives, this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of several imidazole derivatives, including this compound. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, demonstrating its broad-spectrum antimicrobial potential .

Q & A

Basic Research Question

  • Methodological Answer :
    Optimization involves systematic variation of reaction parameters such as solvent polarity (e.g., methanol vs. DMF), temperature (25–80°C), and stoichiometry of reagents. For example, demonstrates that Schiff base formation in imidazole derivatives can be enhanced using acetic acid as a catalyst in methanol under reflux. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity products. Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation .

What advanced techniques resolve ambiguities in the crystal structure determination of this compound?

Advanced Research Question

  • Methodological Answer :
    Single-crystal X-ray diffraction (SCXRD) paired with SHELX software (e.g., SHELXL for refinement) is standard. Challenges include low data-to-parameter ratios (<10:1) and twinning, which can be mitigated by high-resolution data collection (Mo/Kα radiation, λ = 0.71073 Å) and iterative refinement of anisotropic displacement parameters. highlights the importance of validating hydrogen bonding and torsion angles using SHELXPRO for macromolecular interfaces. For disordered regions, Fourier difference maps and occupancy refinement are essential .

How can Density Functional Theory (DFT) studies predict the reactivity of the formyl group in this compound?

Advanced Research Question

  • Methodological Answer :
    DFT calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties like frontier molecular orbitals (FMOs) and electrostatic potential surfaces. utilized DFT to analyze nucleophilic attack susceptibility at the formyl carbon, correlating with experimental reactivity in Schiff base formation. Solvent effects (PCM model) and transition-state optimization (QST3) further refine predictions of reaction pathways .

What strategies address contradictions in biological activity data for imidazole derivatives like this compound?

Advanced Research Question

  • Methodological Answer :
    Discrepancies in bioassay results (e.g., IC₅₀ variability) may arise from assay conditions (pH, temperature) or compound stability. recommends radioligand binding assays with rigorous controls (e.g., negative controls for non-specific binding) and triplicate measurements. Statistical validation (ANOVA, p < 0.05) and orthogonal assays (e.g., fluorescence polarization) confirm target specificity. Stability studies (HPLC-MS) ensure compound integrity during testing .

Which NMR techniques elucidate conformational dynamics of this compound in solution?

Basic Research Question

  • Methodological Answer :
    1D 1H^1H- and 13C^{13}C-NMR identify functional groups (e.g., formyl proton at δ 9.8–10.2 ppm). Advanced 2D techniques (COSY, HSQC, NOESY) resolve spatial proximity and coupling constants. For example, used 1H^1H-NMR (DMSO-d₆) to assign imidazole ring protons (δ 7.4–8.1 ppm) and NOESY to confirm intramolecular hydrogen bonding between the formyl group and ester oxygen .

How can reaction mechanisms involving this compound be validated experimentally and computationally?

Advanced Research Question

  • Methodological Answer :
    Isotopic labeling (e.g., 13C^{13}C-formyl group) tracks reaction intermediates via NMR or MS. Computational mechanistic studies (Gaussian 09, transition-state theory) simulate energy profiles for proposed pathways. combined experimental kinetics (UV-Vis monitoring) with DFT to validate a two-step nucleophilic addition-elimination mechanism. Freeze-quench EPR may detect radical intermediates in oxidation reactions .

What analytical methods quantify trace impurities in synthesized this compound?

Basic Research Question

  • Methodological Answer :
    High-resolution LC-MS (ESI+/−) identifies byproducts (e.g., unreacted precursors or hydrolysis products). employed reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection (254 nm). Quantitation via external calibration curves (R² > 0.99) ensures <0.5% impurity thresholds. Stability-indicating methods (stress testing under heat/light/humidity) validate robustness .

How do steric and electronic effects influence the regioselectivity of reactions at the imidazole ring?

Advanced Research Question

  • Methodological Answer :
    Substituent effects are probed via Hammett plots (σ values) and X-ray crystallography. observed that electron-withdrawing groups (e.g., nitro) at C5 direct electrophilic substitution to C4. Steric maps (Mercury software) from SCXRD data reveal accessibility of reactive sites. Kinetic isotope effects (KIE) further differentiate electronic vs. steric control .

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